3-Chloro-5-(4-methoxyphenyl)pyridazine
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Overview
Description
3-Chloro-5-(4-methoxyphenyl)pyridazine is a heterocyclic compound that belongs to the pyridazine family Pyridazines are characterized by a six-membered ring containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-(4-methoxyphenyl)pyridazine typically involves the reaction of 4-methoxyphenylhydrazine with 3-chloropyridazine. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques such as column chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-5-(4-methoxyphenyl)pyridazine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or thiols.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The pyridazine ring can be reduced under specific conditions to form dihydropyridazines.
Common Reagents and Conditions
Substitution: Reagents such as sodium amide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen atmosphere.
Major Products
Substitution: Formation of 3-amino-5-(4-methoxyphenyl)pyridazine.
Oxidation: Formation of 3-chloro-5-(4-methoxybenzaldehyde)pyridazine.
Reduction: Formation of 3-chloro-5-(4-methoxyphenyl)dihydropyridazine.
Scientific Research Applications
3-Chloro-5-(4-methoxyphenyl)pyridazine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly those targeting neurological disorders and cancer.
Biological Studies: The compound is studied for its interactions with various enzymes and receptors, providing insights into its potential therapeutic effects.
Industrial Applications: It can be used in the development of agrochemicals and other specialty chemicals due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-Chloro-5-(4-methoxyphenyl)pyridazine involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby modulating biochemical pathways. For example, it may inhibit acetylcholinesterase, leading to increased levels of acetylcholine in the nervous system .
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-6-(4-methoxyphenyl)pyridazine
- 3-Chloro-5-(4-methylphenyl)pyridazine
- 3-Chloro-5-(4-hydroxyphenyl)pyridazine
Uniqueness
3-Chloro-5-(4-methoxyphenyl)pyridazine is unique due to the presence of both the chloro and methoxy substituents, which confer distinct electronic and steric properties. These properties influence its reactivity and interactions with biological targets, making it a valuable compound for drug discovery and development .
Properties
Molecular Formula |
C11H9ClN2O |
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Molecular Weight |
220.65 g/mol |
IUPAC Name |
3-chloro-5-(4-methoxyphenyl)pyridazine |
InChI |
InChI=1S/C11H9ClN2O/c1-15-10-4-2-8(3-5-10)9-6-11(12)14-13-7-9/h2-7H,1H3 |
InChI Key |
VUFHZZIANJWEHW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=NN=C2)Cl |
Origin of Product |
United States |
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